HyNic-PEG2-Azide
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Overview
Description
HyNic-PEG2-Azide is a compound that belongs to the family of polyethylene glycol (PEG) derivatives. It is characterized by the presence of hydrazinonicotinamide (HyNic) and azide functional groups. This compound is widely used in bioconjugation and click chemistry applications due to its ability to form stable linkages with various biomolecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of HyNic-PEG2-Azide typically involves the following steps:
Activation of PEG: Polyethylene glycol is first activated by converting its hydroxyl groups into reactive intermediates such as mesylates or tosylates.
Introduction of Azide Group: The activated PEG is then reacted with sodium azide to introduce the azide functional group.
Attachment of HyNic: The azide-terminated PEG is further reacted with hydrazinonicotinamide to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity. The final product is purified using techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
HyNic-PEG2-Azide undergoes various chemical reactions, including:
Click Chemistry: The azide group readily participates in click chemistry reactions with alkynes to form stable triazole linkages.
Substitution Reactions: The azide group can be substituted with other functional groups under appropriate conditions.
Conjugation Reactions: The HyNic group can form hydrazone bonds with carbonyl-containing compounds
Common Reagents and Conditions
Click Chemistry: Copper(I) catalysts are commonly used to facilitate the reaction between azides and alkynes.
Substitution Reactions: Sodium azide and other nucleophiles are used for substitution reactions.
Conjugation Reactions: Carbonyl-containing compounds such as aldehydes and ketones are used for conjugation with the HyNic group
Major Products Formed
Triazoles: Formed from click chemistry reactions.
Substituted PEG Derivatives: Formed from substitution reactions.
Hydrazone Conjugates: Formed from conjugation reactions with carbonyl compounds
Scientific Research Applications
HyNic-PEG2-Azide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex molecules and polymers through click chemistry.
Biology: Employed in the labeling and modification of biomolecules such as proteins and nucleic acids.
Medicine: Utilized in the development of drug delivery systems and diagnostic agents.
Industry: Applied in the production of functionalized materials and nanostructures
Mechanism of Action
The mechanism of action of HyNic-PEG2-Azide involves the formation of stable linkages with target molecules. The azide group participates in click chemistry reactions to form triazole linkages, while the HyNic group forms hydrazone bonds with carbonyl-containing compounds. These reactions enable the conjugation of this compound with various biomolecules, enhancing their stability and functionality .
Comparison with Similar Compounds
HyNic-PEG2-Azide is unique due to its dual functional groups, which allow for versatile applications in bioconjugation and click chemistry. Similar compounds include:
Azido-PEG2-Amine: Contains an azide and amine group, used for similar click chemistry applications.
HYNIC-DG: A conjugate of hydrazinonicotinamide with glucose, used for radiolabeling and imaging applications
This compound stands out due to its ability to form both triazole and hydrazone linkages, making it highly versatile for various scientific and industrial applications.
Properties
IUPAC Name |
N-[2-[2-(2-azidoethoxy)ethoxy]ethyl]-6-(2-propan-2-ylidenehydrazinyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N7O3/c1-12(2)20-21-14-4-3-13(11-18-14)15(23)17-5-7-24-9-10-25-8-6-19-22-16/h3-4,11H,5-10H2,1-2H3,(H,17,23)(H,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCVMGYBBVNQFGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=NC=C(C=C1)C(=O)NCCOCCOCCN=[N+]=[N-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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